molecular formula C19H17FN4S B2462892 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946308-98-1

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2462892
CAS RN: 946308-98-1
M. Wt: 352.43
InChI Key: FWOGDKMYXRUNAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, while the isopropylthio group could be added via nucleophilic substitution. The 1,2,4-triazole ring could be formed via a cyclization reaction, and the indole ring could be synthesized via a Fischer indole synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The fluorophenyl and isopropylthio groups would likely add electron-withdrawing and electron-donating character, respectively, to the molecule. The 1,2,4-triazole and indole rings would add additional complexity and could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorophenyl group could potentially undergo further electrophilic aromatic substitution reactions, while the isopropylthio group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, while the presence of the isopropylthio group could potentially increase its nucleophilicity .

Scientific Research Applications

Synthesis and Preclinical Profile

A series of 5-heteroaryl substituted analogs of sertindole, including 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, have been synthesized, demonstrating high affinity α(1A)-adrenoceptor ligands with significant selectivity versus dopamine D(2) receptors. These compounds are predicted to enter the brain of rats, non-human primates, and humans, making them good candidates for evaluation as positron emission tomography (PET) ligands (Jørgensen et al., 2013).

Decarboxylative Fluorination

The compound has been involved in studies on decarboxylative fluorination of electron-rich heteroaromatics, indicating its potential in synthesizing monomer 2- and 3-fluoroindoles, showcasing an effective method for the synthesis of fluorinated indole derivatives (Yuan et al., 2017).

Antioxidant and Antimicrobial Evaluation

Synthesis and evaluation of novel 4-substituted-1H-1,2,4-triazole derivatives, including the discussed compound, have shown promising in vitro antioxidant properties and antimicrobial activities. This highlights the compound's potential in developing new therapeutic agents with antioxidant and antimicrobial properties (Baytas et al., 2012).

Dipole Moment Investigations

Research on new indole derivatives, including 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, has focused on estimating ground and excited state dipole moments through solvatochromic shifts. These studies contribute to understanding the photophysical properties of such compounds, which is essential for designing fluorescence-based sensors and materials (Kunabenchi et al., 2007).

Regioselective Synthesis

The compound has been utilized in the one-pot regioselective synthesis of 3-benzylthiazolo[3,2-a]indoles, demonstrating the versatility and efficiency of its use in synthesizing complex heterocyclic structures, which can have various applications in medicinal chemistry (Majumdar & Nath, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-12(2)25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-11-21-17-6-4-3-5-15(16)17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOGDKMYXRUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

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